

The Disruption of ERG-Induced Transcription by VPC-18005: A Technical Overview

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B611713

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Abstract

The aberrant expression of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, is a critical driver in approximately 50% of prostate cancers.[1][2] This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to the unregulated activity of the ERG oncoprotein, promoting tumorigenesis, metastasis, and treatment resistance.[3][4] **VPC-18005** has emerged as a promising small molecule inhibitor that directly targets the ERG oncoprotein. This technical guide provides an in-depth analysis of the mechanism of action of **VPC-18005**, focusing on its inhibitory effect on ERG-induced transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

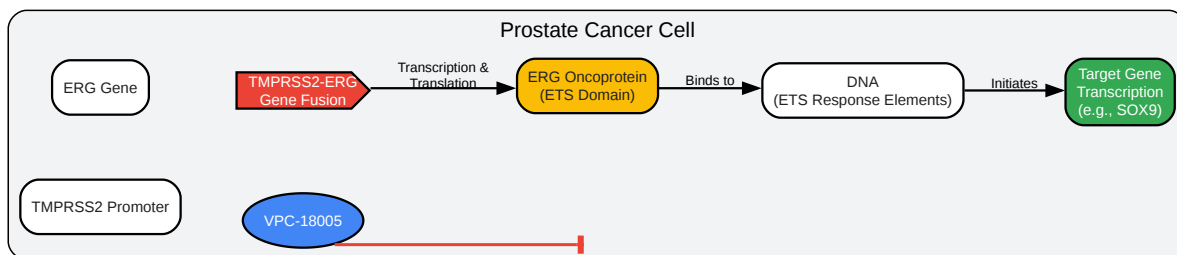
Mechanism of Action: Direct Inhibition of ERG-DNA Binding

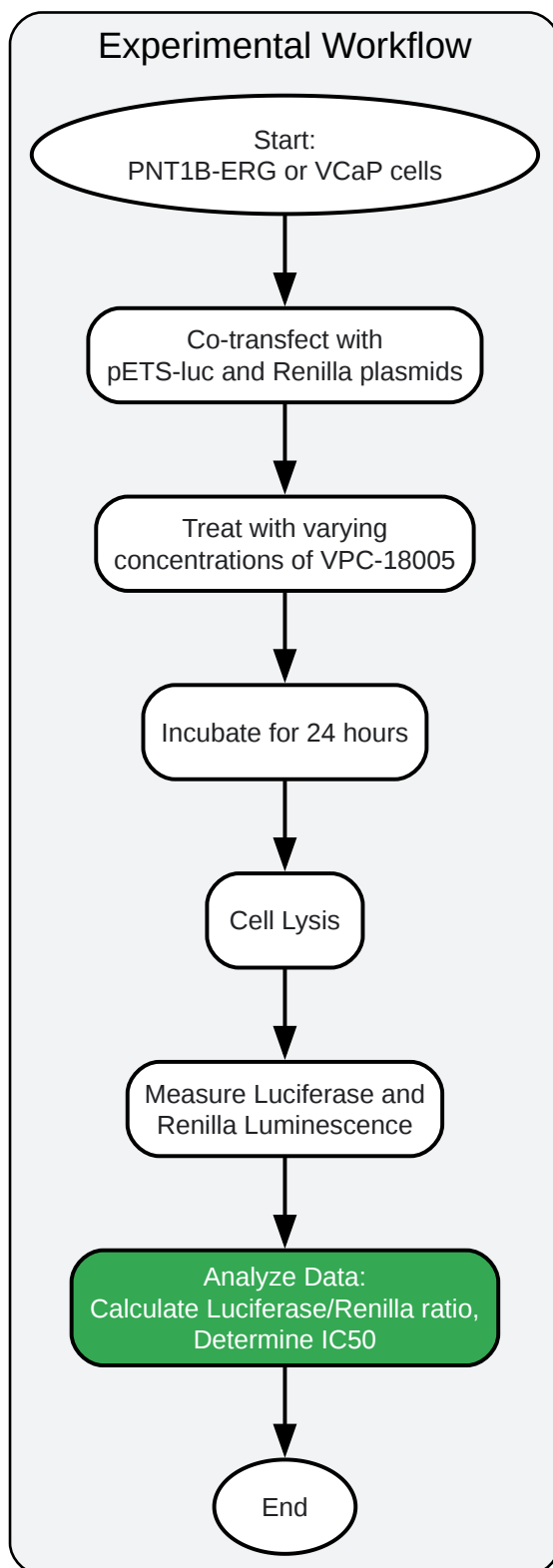
VPC-18005 was identified through a rational, in silico, structure-based drug design approach to specifically antagonize the DNA-binding activity of the ERG protein.[2][5] The core of its mechanism lies in its ability to directly interact with the highly conserved ETS domain of ERG.[1][6] This interaction sterically hinders the binding of the ERG protein to its cognate DNA sequences, thereby preventing the initiation of the transcriptional program that drives the oncogenic phenotype.[1][2]

The binding of **VPC-18005** to the ERG-ETS domain has been confirmed through biophysical methods, which show a direct interaction and suggest that the compound occupies the same interface as DNA in a mutually exclusive manner.[1] This targeted disruption of the ERG-DNA interaction is a key therapeutic strategy, as it directly inhibits the primary function of the ERG oncoprotein.

Signaling Pathway and Point of Intervention

The following diagram illustrates the signaling pathway leading to ERG-driven transcription and the specific point of intervention by **VPC-18005**.





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